3-Chloro-6-(2,4-difluorophenyl)pyridazine
Overview
Description
3-Chloro-6-(2,4-difluorophenyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with chlorine and difluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(2,4-difluorophenyl)pyridazine typically involves the reaction of 2,4-difluoroaniline with chlorinated pyridazine derivatives. One common method includes the following steps:
Nitration: 2,4-difluoroaniline is nitrated to form 2,4-difluoronitrobenzene.
Reduction: The nitro group is reduced to an amine group, yielding 2,4-difluoroaniline.
Cyclization: The 2,4-difluoroaniline undergoes cyclization with chlorinated pyridazine derivatives under specific conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: The pyridazine ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The difluorophenyl group can engage in coupling reactions with various reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridazine derivatives can be formed.
Oxidation Products: Oxidized forms of the pyridazine ring.
Reduction Products: Reduced forms of the pyridazine ring.
Scientific Research Applications
3-Chloro-6-(2,4-difluorophenyl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(2,4-difluorophenyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application, but common targets include kinases and other regulatory proteins involved in cell signaling.
Comparison with Similar Compounds
3-Chloro-6-(2,6-difluorophenyl)pyridazine: Similar in structure but with different fluorine substitution, leading to variations in reactivity and applications.
3-Chloro-6-phenylpyridazine: Lacks fluorine atoms, resulting in different electronic properties and reactivity.
6-(2,4-Difluorophenyl)pyridazine:
Uniqueness: 3-Chloro-6-(2,4-difluorophenyl)pyridazine is unique due to the specific positioning of the chlorine and difluorophenyl groups, which confer distinct electronic and steric properties. These characteristics make it particularly valuable in medicinal chemistry for designing selective inhibitors and in materials science for developing advanced functional materials.
Properties
IUPAC Name |
3-chloro-6-(2,4-difluorophenyl)pyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF2N2/c11-10-4-3-9(14-15-10)7-2-1-6(12)5-8(7)13/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWHCLVXWRWUDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NN=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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